molecular formula C12H14O2 B2996314 (4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol CAS No. 1242267-65-7

(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol

Cat. No.: B2996314
CAS No.: 1242267-65-7
M. Wt: 190.242
InChI Key: CDYBBWZDEILKRO-JTQLQIEISA-N
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Description

(4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol is a spirocyclic compound characterized by a unique structure where a chromene moiety is fused with a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chromene derivative and a cyclobutane precursor, which undergoes a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-ol
  • Spiro[3,4-dihydrochromene-2,1’-cyclohexane]-4-ol
  • Spiro[3,4-dihydrochromene-2,1’-cycloheptane]-4-ol

Uniqueness

(4S)-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10,13H,3,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBBWZDEILKRO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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